(4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
The compound (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling of Indole and Pyridoindole Cores: The final step involves coupling the indole and pyridoindole cores through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
The compound (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (4,7-dimethoxy-1H-indol-2-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- (4,7-dimethoxy-1H-indol-2-yl)(8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Uniqueness
The uniqueness of (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both methoxy and fluoro groups enhances its potential for interactions with molecular targets, making it a valuable compound for scientific research and pharmaceutical development .
Properties
Molecular Formula |
C22H20FN3O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-1H-indol-2-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C22H20FN3O3/c1-28-19-5-6-20(29-2)21-14(19)10-18(25-21)22(27)26-8-7-17-15(11-26)13-9-12(23)3-4-16(13)24-17/h3-6,9-10,24-25H,7-8,11H2,1-2H3 |
InChI Key |
HXLDZHXVGVPRDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Origin of Product |
United States |
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